

# Application Note: HPLC Method for the Quantification of Acarbose Sulfate

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## Compound of Interest

Compound Name: Acarbose sulfate

Cat. No.: B15582419

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## Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Acarbose, presented as **Acarbose Sulfate**, in pharmaceutical formulations. The method utilizes a reversed-phase column with UV detection, providing excellent sensitivity, linearity, and reproducibility. This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of Acarbose.

## Introduction

Acarbose is an alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus. It is a complex oligosaccharide that delays the digestion of carbohydrates, thereby reducing the postprandial increase in blood glucose. Acarbose is often supplied as a sulfate salt for stability. [1][2][3][4] Accurate and precise quantification of Acarbose in pharmaceutical dosage forms is crucial for ensuring product quality and therapeutic efficacy. This document provides a detailed protocol for an HPLC method developed and validated for this purpose.

## Chemical Properties of Acarbose Sulfate

Property	Value
Molecular Formula	C25H45NO22S[5]
Molecular Weight	743.7 g/mol [5]
CAS Number	1221158-13-9[1]
Appearance	White to off-white powder
Solubility	Soluble in water

## HPLC Method Parameters

A comprehensive summary of the HPLC conditions is provided in the table below. These parameters have been optimized for the efficient separation and quantification of Acarbose.

Parameter	Condition
Instrument	Agilent 1100 HPLC system or equivalent with UV detector
Column	Lichrospher®-100-NH2, 5 µm, 250 x 4.6 mm i.d. [6]
Mobile Phase	Acetonitrile: 0.007 M Phosphate Buffer (pH 6.7) (750:250, v/v)[6]
Flow Rate	2.0 mL/min[6][7]
Column Temperature	35°C[6][7]
Detection Wavelength	210 nm[6][7]
Injection Volume	10 µL[6][7]
Run Time	Approximately 15 minutes

## Experimental Protocols

### Preparation of Reagents and Solutions

#### 4.1.1. 0.007 M Phosphate Buffer (pH 6.7)

- Dissolve 0.95 g of potassium dihydrogen phosphate ( $\text{KH}_2\text{PO}_4$ ) in 1000 mL of HPLC grade water.
- Adjust the pH to 6.7 with a dilute solution of sodium hydroxide or phosphoric acid.
- Filter the buffer solution through a 0.45  $\mu\text{m}$  nylon filter before use.

#### 4.1.2. Mobile Phase Preparation

- Mix 750 mL of acetonitrile with 250 mL of 0.007 M Phosphate Buffer (pH 6.7).<sup>[6]</sup>
- Degas the mobile phase using a suitable method such as sonication or vacuum filtration.

#### 4.1.3. Standard Stock Solution Preparation (1000 $\mu\text{g/mL}$ )

- Accurately weigh approximately 25 mg of Acarbose reference standard.
- Dissolve the standard in a 25 mL volumetric flask with HPLC grade water.
- Sonicate for 5 minutes to ensure complete dissolution.
- This stock solution should be stored at 2-8°C and can be used for up to 7 days.

#### 4.1.4. Preparation of Calibration Standards

- Prepare a series of calibration standards by diluting the standard stock solution with HPLC grade water to achieve concentrations in the range of 100  $\mu\text{g/mL}$  to 1000  $\mu\text{g/mL}$ .
- A suggested dilution series is: 100, 250, 500, 750, and 1000  $\mu\text{g/mL}$ .

## Sample Preparation

- Weigh and finely powder no fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to 50 mg of Acarbose.
- Transfer the powder to a 50 mL volumetric flask.

- Add approximately 30 mL of HPLC grade water and sonicate for 15 minutes to dissolve the Acarbose.
- Allow the solution to cool to room temperature and dilute to volume with HPLC grade water.
- Mix the solution thoroughly and filter through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.
- The final concentration of the sample solution will be approximately 1000 µg/mL.

## Chromatographic Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 10 µL of each calibration standard and the sample solution into the HPLC system.
- Record the chromatograms and measure the peak area for Acarbose.
- The retention time for Acarbose is expected to be approximately 11-18 minutes.<sup>[7]</sup>

## Data Analysis and Calculations

- Construct a calibration curve by plotting the peak area of the Acarbose standards against their corresponding concentrations.
- Perform a linear regression analysis on the calibration curve to obtain the equation of the line ( $y = mx + c$ ) and the correlation coefficient ( $R^2$ ). The  $R^2$  value should be  $\geq 0.999$ .
- Calculate the concentration of Acarbose in the sample solution using the regression equation.
- The amount of Acarbose per tablet can be calculated using the following formula:

$$\text{Amount (mg/tablet)} = (C \times V \times D \times Wt\_avg) / (W\_sample)$$

Where:

- C = Concentration of Acarbose in the sample solution (µg/mL)

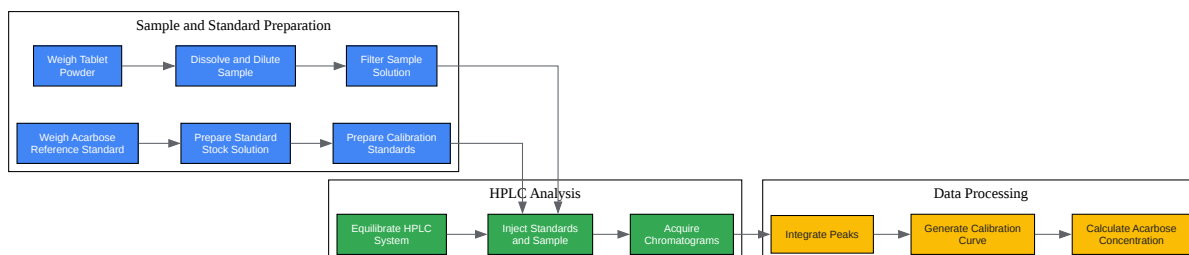
- V = Final volume of the sample preparation (mL)
- D = Dilution factor (if any)
- Wt\_avg = Average weight of a single tablet (mg)
- W\_sample = Weight of the tablet powder taken for analysis (mg)

## Method Validation Summary

The described HPLC method was validated according to ICH guidelines. The results are summarized below.

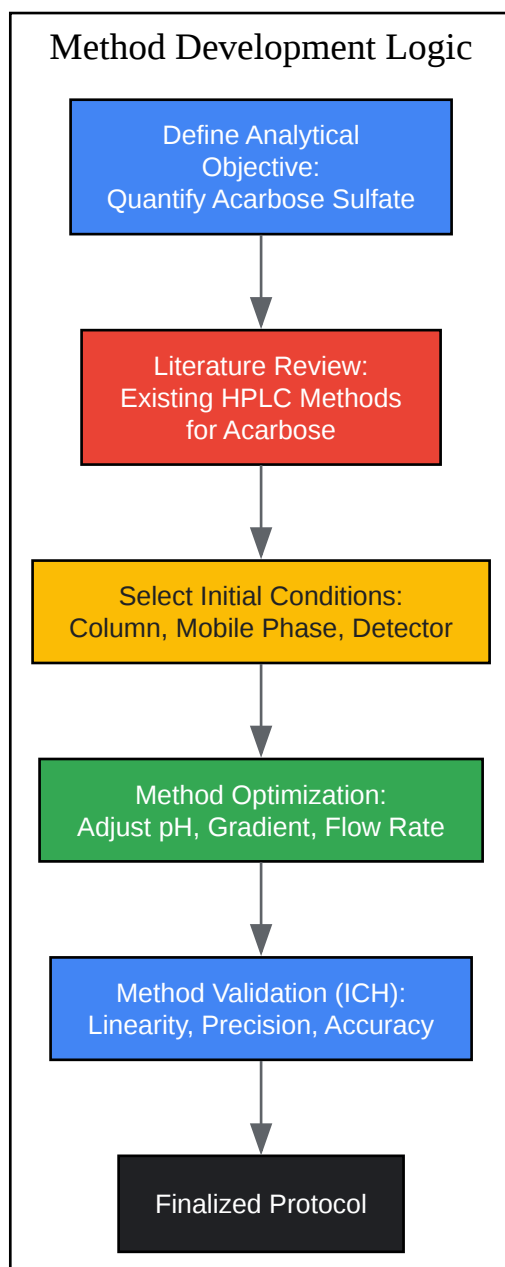
Validation Parameter	Result
Linearity (Range)	100 - 1000 µg/mL
Correlation Coefficient (R <sup>2</sup> )	≥ 0.9995[6]
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98.0 - 102.0%
Limit of Detection (LOD)	0.17 µg/mL[8]
Limit of Quantification (LOQ)	0.50 µg/mL[8]

## Visualizations



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Caption: Experimental workflow for Acarbose quantification.



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Caption: Logical flow of HPLC method development.

## Conclusion

The HPLC method described in this application note is demonstrated to be simple, rapid, accurate, and precise for the quantification of Acarbose in pharmaceutical tablet formulations.

The method is suitable for routine quality control analysis and for use in drug development settings.

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